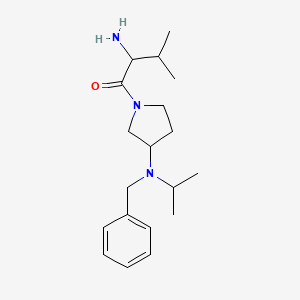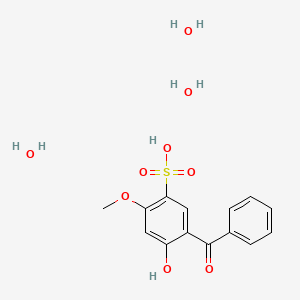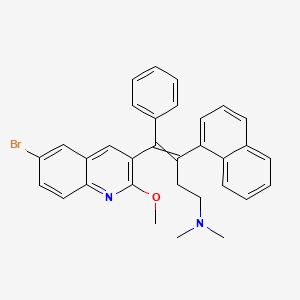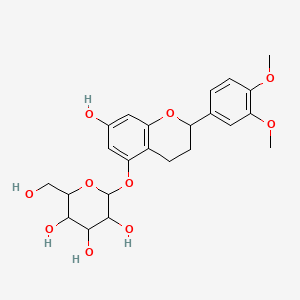
4,4'-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine is a complex organic compound that features a pyrene core linked to a phenylene unit through ethyne bridges, which are further connected to pyridine rings. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine typically involves a multi-step process. One common method includes the following steps:
Synthesis of the Pyrene Derivative: The pyrene core is functionalized to introduce reactive groups that can participate in further coupling reactions.
Sonogashira Coupling: The functionalized pyrene derivative undergoes a Sonogashira coupling reaction with a phenylene diiodide to form the ethyne-bridged intermediate.
Final Coupling: The intermediate is then coupled with pyridine derivatives under similar conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethyne bridges or the pyridine rings.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.
Aplicaciones Científicas De Investigación
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: The compound’s fluorescence properties make it useful in bioimaging and as a probe in various biological assays.
Industry: It is used in the production of advanced materials with specific optical and electronic characteristics.
Mecanismo De Acción
The mechanism by which 4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine exerts its effects is primarily related to its electronic structure. The pyrene core and ethyne bridges facilitate electron delocalization, which enhances the compound’s fluorescence and electronic properties. This delocalization allows the compound to interact with various molecular targets, including biological macromolecules and electronic materials.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dibenzene: Similar structure but with benzene rings instead of pyridine.
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))diquinoline: Similar structure but with quinoline rings instead of pyridine.
Uniqueness
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine is unique due to the presence of pyridine rings, which introduce additional nitrogen atoms into the structure. This can enhance the compound’s ability to participate in coordination chemistry and form complexes with metals, making it particularly useful in the development of metal-organic frameworks and other advanced materials.
Propiedades
Fórmula molecular |
C36H20N2 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
4-[2-[3-pyren-1-yl-5-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C36H20N2/c1-2-29-8-9-31-10-12-33(34-13-11-30(3-1)35(29)36(31)34)32-23-27(6-4-25-14-18-37-19-15-25)22-28(24-32)7-5-26-16-20-38-21-17-26/h1-3,8-24H |
Clave InChI |
GHEQNOKZSVGJJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)C#CC6=CC=NC=C6)C#CC7=CC=NC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


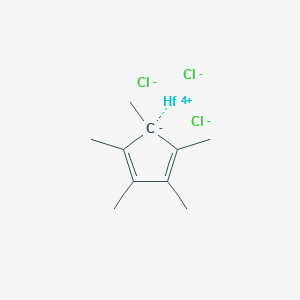
![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole]](/img/structure/B14793173.png)
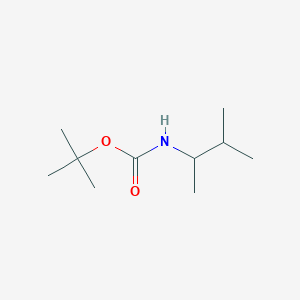
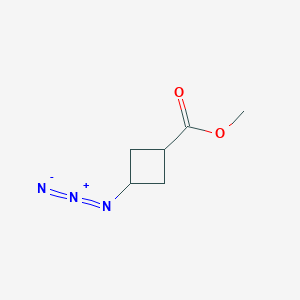
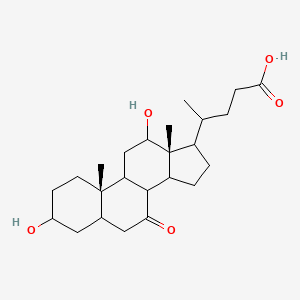
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
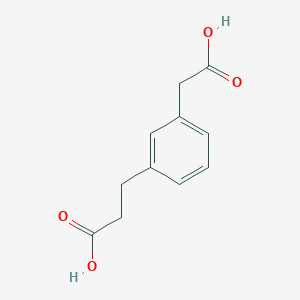
![7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14793212.png)
